(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine is a complex organic compound characterized by a pyrazolopyridine core linked to a morpholine ring through a methanamine group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. Its unique structure enables interactions with various biological targets, making it a candidate for therapeutic applications.
The compound is cataloged under the CAS Number 1034769-58-8 and is available for purchase from chemical suppliers such as BenchChem. The synthesis of this compound typically involves multi-step organic reactions, which are crucial for achieving the desired yield and purity .
This compound falls under the category of small molecules and is classified as an organic heterocyclic compound due to its inclusion of both nitrogen-containing rings (pyrazole and pyridine). Its potential applications in pharmacology highlight its relevance in the development of kinase inhibitors and other therapeutic agents.
The synthesis of (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine generally involves several key steps:
Specific reaction conditions, including solvent choice, temperature, and catalysts, are critical for optimizing yield and purity during synthesis .
The synthetic routes often employ strategies such as:
Key structural data includes:
(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine can undergo various chemical transformations:
Common reagents used in these reactions include:
Reaction conditions such as temperature and pH are optimized to achieve desired outcomes .
The products formed from these reactions can vary based on specific reagents and conditions used:
The mechanism by which (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine exerts its biological effects primarily involves its interaction with specific molecular targets.
This compound has been shown to inhibit certain kinases—enzymes that play pivotal roles in cellular signaling pathways. By binding to the active sites of these kinases, it prevents their phosphorylation activity, disrupting pathways involved in cell proliferation and survival .
Research indicates that this inhibition can lead to reduced viability of cancer cells by inducing apoptosis or altering metabolic pathways critical for cell growth .
Key physical properties include:
Chemical properties encompass:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm structure and purity.
(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine has several notable applications in scientific research:
Checkpoint kinase 1 (CHK1) is a serine/threonine-protein kinase (UniProt ID: O14757) essential for preserving genomic integrity during DNA replication stress. It coordinates cell cycle arrest and DNA repair by phosphoryating key substrates like CDC25 phosphatases upon DNA damage. In p53-deficient cancers—frequent in malignancies such as colon or ovarian cancer—CHK1 inhibition abrogates G2/M arrest, forcing cells with unrepaired DNA into mitotic catastrophe. This synthetic lethality makes CHK1 a compelling oncology target. The pyrazolo[3,4-b]pyridine derivative 1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine (PDB ligand ZY6) exemplifies ATP-competitive CHK1 inhibitors, binding the kinase domain with IC₅₀ values of 860–890 nM [4] [6]. Such inhibitors potentiate genotoxic therapies (e.g., cisplatin or radiation) by disrupting DNA damage checkpoints [4].
Table 1: Key CHK1 Inhibitors with Pyrazolo[3,4-b]pyridine Cores
Compound Name | Molecular Formula | Target Kinase | IC₅₀/Activity | Structural Features |
---|---|---|---|---|
(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine | C₁₁H₁₅N₅O | CHK1 | Not quantified | Unsubstituted pyridine ring |
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | C₁₁H₁₄BrN₅O | CHK1 | Sub-µM | 5-Bromo substituent |
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine (ZY6) | C₁₇H₁₉N₅O | CHK1 | 860–890 nM | 5-Phenyl substituent, (S)-morpholine |
The pyrazolo[3,4-b]pyridine core is a privileged heterocycle in kinase inhibitor design due to its dual hydrogen-bonding capacity and planar geometry. This scaffold mimics purines, enabling competitive displacement of ATP in kinase binding pockets. Specifically:
Morpholine derivatives enhance kinase inhibitor pharmacodynamics by optimizing solubility, binding affinity, and metabolic stability. In CHK1 inhibitors like ZY6 and 1034769-58-8, the morpholine ring acts as a linker and hydrogen-bond acceptor:
Table 2: Physicochemical and Binding Properties of Morpholine-Containing Inhibitors
Property | C₁₁H₁₅N₅O (1034769-58-8) | C₁₁H₁₄BrN₅O (5-Bromo derivative) | C₁₇H₁₉N₅O (ZY6) |
---|---|---|---|
Molecular Weight | 233.27 g/mol | 312.17 g/mol | 309.36 g/mol |
Hydrogen Bond Donors | 2 | 2 | 2 |
Hydrogen Bond Acceptors | 5 | 5 | 5 |
Calculated LogP | 0.12 | 0.75 | 0.88 |
Topological Polar Surface Area | 80.06 Ų | 80.06 Ų | 80.06 Ų |
CHK1 Binding Affinity (IC₅₀) | Not reported | Sub-µM | 860–890 nM |
Key Protein Interactions | Hinge region, Asp148 | Hinge region, Glu85 | Glu85, Asp148 |
The integration of pyrazolo[3,4-b]pyridine and morpholine thus creates synergistic effects—enhancing target engagement while maintaining drug-like properties for anticancer applications. Future work should explore substituent effects at the 5-position to modulate selectivity over related kinases like mTOR or ATR [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1